molecular formula C6H2F3NO2 B1352067 1,2,5-Trifluoro-3-nitrobenzene CAS No. 66684-57-9

1,2,5-Trifluoro-3-nitrobenzene

Cat. No. B1352067
CAS RN: 66684-57-9
M. Wt: 177.08 g/mol
InChI Key: MXOQPGDHOAMPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5-Trifluoro-3-nitrobenzene is an organic compound with the chemical formula C6H2F3NO21. It is a colorless crystalline solid with a melting point less than room temperature and a boiling point of about 173°C1. It is slightly soluble in water and soluble in organic solvents such as ethanol and ether1. This compound is an important intermediate in organic synthesis and can be used to synthesize fluorine-containing organic compounds, such as pesticides, drugs, and dyes1.



Synthesis Analysis

The preparation method of 1,2,5-Trifluoro-3-nitrobenzene is quite complex1. An example includes the reaction of phenyl nitric acid (C6H5NO3) with ammonium trifluoride (NH4NO3 · 3HF) to generate 2,4,6-trinitrobenzene (C6H3(NO2)3). This is then reacted with hydrogen fluoride (HF) under acidic conditions to obtain 1,2,5-Trifluoro-3-nitrobenzene1.



Molecular Structure Analysis

The molecular formula of 1,2,5-Trifluoro-3-nitrobenzene is C6H2F3NO22. The molecular weight is 177.08 g/mol2. The InChI string is InChI=1S/C6H2F3NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H2. The Canonical SMILES string is C1=C(C=C(C(=C1N+[O-])F)F)F2.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 1,2,5-Trifluoro-3-nitrobenzene.



Physical And Chemical Properties Analysis

1,2,5-Trifluoro-3-nitrobenzene has a density of approximately 1.59g/cm³1. The melting point is less than room temperature and the boiling point is about 173°C1. The compound is slightly soluble in water and soluble in organic solvents such as ethanol and ether1.


Scientific Research Applications

  • Pharmaceutical Research

  • Synthesis of Antibacterial Drugs

    • This compound was used in the synthesis of the third generation quinolones antibacterial drugs .
    • The outcomes of these processes would be the successful synthesis of the desired antibacterial compound .

Future Directions

There is limited information available on the future directions of 1,2,5-Trifluoro-3-nitrobenzene in the available resources.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

1,2,5-trifluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOQPGDHOAMPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80985260
Record name 1,2,5-Trifluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Trifluoro-3-nitrobenzene

CAS RN

66684-57-9
Record name 1,2,5-Trifluoro-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66684-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5-Trifluoro-3-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066684579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,5-Trifluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5-trifluoro-3-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.